molecular formula C21H22N2O4 B2791201 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one CAS No. 859110-91-1

4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one

Cat. No.: B2791201
CAS No.: 859110-91-1
M. Wt: 366.417
InChI Key: ZQONSSLYCOVARI-UHFFFAOYSA-N
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Description

4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to the chromen-2-one core, which is further substituted with hydroxyl groups at positions 7 and 8. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.

    Formation of Benzylpiperazine: Benzylpiperazine is synthesized separately by reacting piperazine with benzyl chloride.

    Coupling Reaction: The benzylpiperazine moiety is then coupled with the chromen-2-one core through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups at positions 7 and 8 can be oxidized to form quinone derivatives.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives with potential biological activity.

    Reduction: Dihydro derivatives with altered pharmacological properties.

    Substitution: Various substituted derivatives with diverse chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one stands out due to its unique combination of a chromen-2-one core with hydroxyl groups and a benzylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Biological Activity

The compound 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxy-2H-chromen-2-one , a derivative of coumarin, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its inhibitory effects on acetylcholinesterase (AChE), anticancer properties, and other notable biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4O2C_{23}H_{28}N_{4}O_{2}, and it features a coumarin core linked to a benzylpiperazine moiety. This structural combination is significant for its biological activity, as both components are known to contribute to various pharmacological effects.

Acetylcholinesterase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. AChE inhibitors are particularly relevant in the context of Alzheimer's disease, where they can help increase acetylcholine levels and improve cognitive function.

Research Findings :

  • In vitro studies have shown that derivatives of coumarin exhibit varying degrees of AChE inhibition. For instance, a related study demonstrated that certain coumarin derivatives achieved IC50 values as low as 2.7 µM, indicating strong inhibitory potential against AChE .
  • Molecular docking studies suggest that the binding interactions between coumarin derivatives and AChE are stable, supporting their potential as therapeutic agents for neurodegenerative diseases .

Anticancer Activity

Coumarin derivatives are also recognized for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms.

Key Mechanisms :

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound can trigger apoptosis in malignant cells, leading to programmed cell death.

Case Studies :

  • A study highlighted that certain coumarin derivatives exhibited selective cytotoxicity against leukemia and cervical carcinoma cells, demonstrating the potential of these compounds in cancer therapy .

Pharmacological Profiles

Activity Mechanism Reference
Acetylcholinesterase InhibitionCompetitive inhibition leading to increased acetylcholine levels
Anticancer ActivityInduction of apoptosis and cell cycle arrest
Antioxidant PropertiesScavenging free radicals and reducing oxidative stress

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-18-7-6-17-16(12-19(25)27-21(17)20(18)26)14-23-10-8-22(9-11-23)13-15-4-2-1-3-5-15/h1-7,12,24,26H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQONSSLYCOVARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=CC(=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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